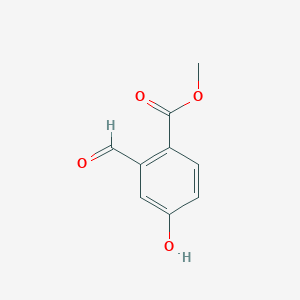

Methyl 2-formyl-4-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-formyl-4-hydroxybenzoate is a chemical compound with the molecular formula C9H8O4 . It has a molecular weight of 180.16 g/mol . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI stringInChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3 . The Canonical SMILES representation is COC(=O)C1=C(C=C(C=C1)O)C=O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.16 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 180.04225873 g/mol . The topological polar surface area is 63.6 Ų . It has 13 heavy atoms .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Pharmaceutical Activity

Methyl 2-formyl-4-hydroxybenzoate, also known as methyl paraben, has been studied for its crystal structure and pharmaceutical activity. The single crystal X-ray structure revealed a 3D framework formed through extensive intermolecular hydrogen bonding. Computational calculations using Hartree Fock and Density Functional Theory methods correlated well with experimental results, indicating the molecular determinants of its pharmaceutical activity. This study highlights the significance of the molecule's lower band gap value in its pharmaceutical applications (Sharfalddin et al., 2020).

Hydrolysis in Different States

Research on the hydrolysis of this compound in liquid and frozen states shows significant acceleration in the frozen state compared to liquid state temperatures. This study provides insights into the stability of the compound under varying storage conditions, highlighting the importance of temperature in its preservation and potential applications in pharmaceutical formulations (Shija et al., 1992).

Large-Scale Synthesis

The large-scale synthesis of this compound derivatives designed for treating hyperproliferative disorders, inflammation, and cancer has been developed. This research provides a process for preparing the compound in high purity, contributing to its potential use in pharmaceutical applications (Kucerovy et al., 1997).

Metabolism in Humans

The metabolism of this compound (methyl paraben) in the human liver has been studied, revealing that it undergoes rapid hydrolysis and glucuronidation. These findings are crucial for understanding the biotransformation and potential accumulation of the compound in human tissues, which is relevant for its safe use in pharmaceuticals and cosmetics (Abbas et al., 2010).

Analytical Techniques for Determination

Developing analytical techniques like microemulsion electrokinetic chromatography (MEEKC) for the determination of this compound is significant for quality control in pharmaceutical and cosmetic industries. This method shows selectivity and quantitativeness for methyl esters of 4-hydroxybenzoic acid, aiding in the accurate assessment of the compound in various formulations (Mahuzier et al., 2001).

Dermal Absorption and Hydrolysis

Understanding the dermal absorption and hydrolysis of this compound in human and minipig skin is critical for evaluating its disposition and potential toxicity upon dermal exposure. This research is essential for assessing the safety of cosmetic and pharmaceutical products containing this compound (Jewell et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Similar compounds are known to be involved in various biochemical pathways, influencing processes such as protein synthesis, enzyme activity, and cellular signaling .

Pharmacokinetics

The compound’s molecular weight (18016 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and susceptibility to metabolic enzymes .

Result of Action

The compound’s potential to undergo various chemical reactions suggests that it could influence cellular processes in a number of ways .

Action Environment

The action, efficacy, and stability of Methyl 2-formyl-4-hydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH of its environment . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure .

Eigenschaften

IUPAC Name |

methyl 2-formyl-4-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-5,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJFRPQSYDJWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701806-37-2 |

Source

|

| Record name | methyl 2-formyl-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2994846.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994859.png)

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)